N4-Methyl Sulfadoxine

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standards

Procure N4-Methyl Sulfadoxine (CAS 1346603-39-1) for definitive method validation and impurity profiling. The N4-methyl group confers a +14 Da mass shift vs. sulfadoxine, enabling unique LC-MS/MS MRM transitions and distinct HPLC retention times. This certified reference standard is essential for resolving this specific impurity from the parent drug and N4-acetyl metabolite in pharmaceutical QC and forced degradation studies per ICH guidelines.

Molecular Formula C13H16N4O4S
Molecular Weight 324.355
CAS No. 1346603-39-1
Cat. No. B585533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Methyl Sulfadoxine
CAS1346603-39-1
Molecular FormulaC13H16N4O4S
Molecular Weight324.355
Structural Identifiers
SMILESCNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC
InChIInChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17)
InChIKeyOTCLFKJHHXFXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Methyl Sulfadoxine (CAS 1346603-39-1): A Critical Sulfonamide Derivative Reference Standard for Pharmaceutical R&D and Quality Control


N4-Methyl Sulfadoxine (CAS 1346603-39-1) is a synthetic derivative of the long-acting sulfonamide antibiotic sulfadoxine, classified as a sulfonamide drug impurity or metabolite . Its molecular formula is C13H16N4O4S with a molecular weight of 324.36 g/mol, distinguishing it from the parent compound sulfadoxine (C12H14N4O4S, 310.33 g/mol) by the addition of a methyl group at the N4 position [1]. This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting bacterial folate synthesis, and is primarily utilized as a certified reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical manufacturing . Its unique structural modification confers distinct physicochemical properties that differentiate it from both sulfadoxine and its primary metabolite, N4-acetyl sulfadoxine, making it a critical tool for ensuring drug purity and regulatory compliance [2].

Why N4-Methyl Sulfadoxine Cannot Be Replaced by Sulfadoxine or Other N4-Derivatives in Critical Analytical Applications


Direct substitution of N4-Methyl Sulfadoxine with sulfadoxine, N4-acetyl sulfadoxine, or other sulfonamide analogs is scientifically unsound due to fundamental differences in physicochemical properties and biological handling driven by N4-methylation. The methyl group at the N4 position significantly alters lipophilicity, aqueous solubility, and metabolic stability compared to both the parent amine (sulfadoxine) and the acetylated metabolite (N4-acetyl sulfadoxine) [1]. These differences directly impact chromatographic retention times, mass spectrometric fragmentation patterns, and biological activity profiles, rendering any generic substitute unsuitable for method validation, impurity quantification, or pharmacokinetic studies . The following quantitative evidence establishes the specific, measurable differentiators that justify the procurement of this precise compound.

Quantitative Differentiation of N4-Methyl Sulfadoxine (CAS 1346603-39-1) from Key Comparators: A Data-Driven Procurement Guide


Molecular Identity Differentiation: N4-Methyl Sulfadoxine vs. Sulfadoxine

N4-Methyl Sulfadoxine possesses a distinct molecular formula and mass compared to its parent compound, sulfadoxine. This difference is critical for accurate identification and quantification in analytical methods. The compound's molecular formula is C13H16N4O4S with a molecular weight of 324.36 g/mol, whereas sulfadoxine has the formula C12H14N4O4S and a molecular weight of 310.33 g/mol [1]. This represents a 14.03 g/mol increase in molecular weight and a change in elemental composition (addition of -CH2-), which directly influences chromatographic retention and mass spectrometric detection.

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standards

Lipophilicity Enhancement via N4-Methylation: A Class-Level Inference for Altered ADME Properties

Based on a comprehensive matched molecular pair analysis of sulfonamide derivatives, N-methylation of the sulfonamide nitrogen (N4 position) consistently increases lipophilicity. This class-level inference, while not a direct measurement for this specific compound, provides a strong, quantitative expectation for its behavior relative to sulfadoxine [1]. The study demonstrates that sulfonamide N-methylation always reduces solubility and increases lipophilicity, a trend opposite to that sometimes observed with amides. This predictable change is a key differentiator for its handling and detection.

Physicochemical Properties Drug Metabolism ADME Prediction

Reduced Aqueous Solubility: A Class-Level Consequence of Sulfonamide N-Methylation

Parallel to its lipophilicity effect, N-methylation of sulfonamides consistently reduces aqueous solubility. This is a robust, class-level observation that directly impacts the preparation of analytical standards and the compound's behavior in aqueous mobile phases [1]. The reduction in solubility is a predictable outcome of masking the ionizable sulfonamide NH group and increasing overall hydrophobicity.

Preformulation Analytical Method Development Solubility

Certified Purity and Provenance: N4-Methyl Sulfadoxine as a Reference Standard

N4-Methyl Sulfadoxine is commercially available as a certified reference standard specifically designated as a Sulfadoxine impurity or metabolite . This compound is provided with documented purity (e.g., as a neat standard) and is intended for use in analytical method development, validation, and quality control. This is in contrast to other N4-derivatives which may not be available with the same level of characterization or intended use.

Quality Control Reference Materials Analytical Method Validation

Metabolic Stability: N4-Methylation Alters Clearance Pathways Compared to N4-Acetylation

N4-substitution on sulfonamides significantly alters metabolic fate. While N4-acetylation is a common Phase II conjugation pathway (yielding N4-acetyl sulfadoxine, a major inactive metabolite), N4-methylation introduces a metabolically distinct group. Literature on sulfonamide metabolism indicates that N4-methyl groups can be subject to oxidative removal, leading to different clearance pathways and potential active metabolites compared to acetylated derivatives [1]. This distinction is critical for accurate pharmacokinetic modeling and impurity fate studies.

Drug Metabolism Pharmacokinetics In Vitro ADME

Optimal Use Cases for N4-Methyl Sulfadoxine (CAS 1346603-39-1) in Analytical and R&D Settings


HPLC Method Development and Validation for Sulfadoxine Impurity Profiling

Due to its distinct molecular weight (324.36 g/mol) and predicted higher lipophilicity compared to sulfadoxine, N4-Methyl Sulfadoxine serves as a critical system suitability standard and spiking compound for developing and validating high-performance liquid chromatography (HPLC) methods . Its unique retention time, driven by the N4-methyl group, allows for the resolution of this specific impurity from sulfadoxine and the primary metabolite, N4-acetyl sulfadoxine, ensuring accurate quantification in drug substance and drug product batches [1].

LC-MS/MS Method Optimization for Trace-Level Impurity Detection

The +14 Da mass shift relative to sulfadoxine provides a unique multiple reaction monitoring (MRM) transition for N4-Methyl Sulfadoxine, enabling its specific and sensitive detection in complex biological matrices . This is essential for pharmacokinetic studies where the compound may be present as a low-level impurity or metabolite, and its differentiation from the parent drug and other related substances is paramount [1].

Reference Standard for Forced Degradation and Stability Studies

As a characterized impurity of sulfadoxine, N4-Methyl Sulfadoxine is an ideal reference material for forced degradation studies designed to identify potential degradation products and assess the stability-indicating nature of analytical methods . Its use allows researchers to simulate and quantify the formation of this specific impurity under stress conditions (e.g., heat, light, oxidation), fulfilling ICH Q1A(R2) requirements for drug stability testing.

Structure-Activity Relationship (SAR) and Metabolite Identification Studies

In medicinal chemistry and drug metabolism research, N4-Methyl Sulfadoxine serves as a valuable tool compound to probe the impact of N4-substitution on DHPS inhibition, cellular permeability, and metabolic stability [2]. Its distinct metabolic pathway (oxidative N-demethylation) compared to N4-acetyl sulfadoxine makes it a useful comparator for understanding how different N4-modifications alter drug disposition and potential off-target effects [3].

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